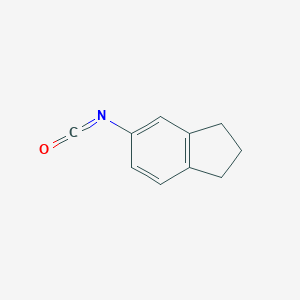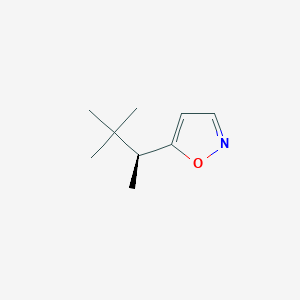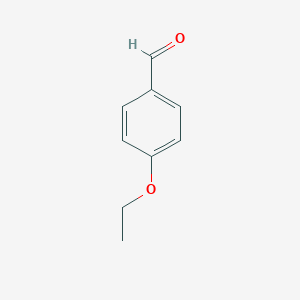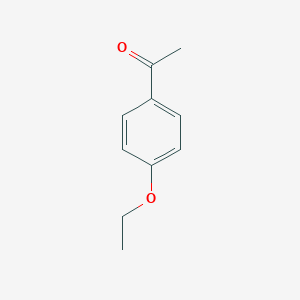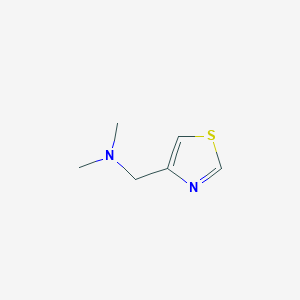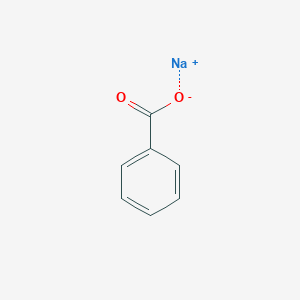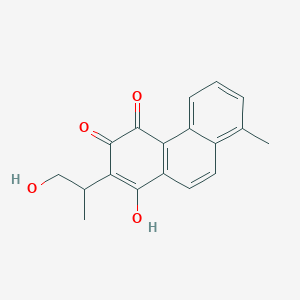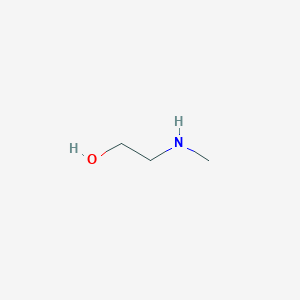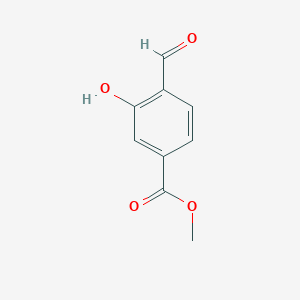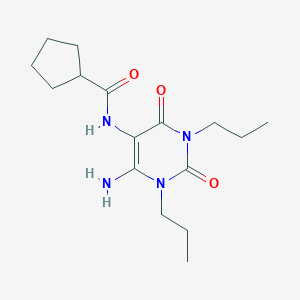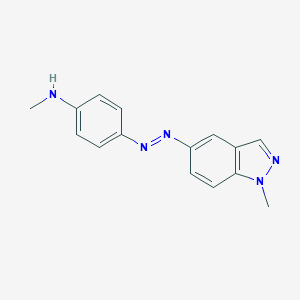![molecular formula C7H8NNaO3 B044072 (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt CAS No. 117858-73-8](/img/structure/B44072.png)
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as cefoxitin, which is a second-generation cephalosporin antibiotic. Cefoxitin is widely used in the treatment of bacterial infections, including respiratory tract, urinary tract, and skin infections.2.0]heptane-2-carboxylic acid sodium salt.
Mechanism Of Action
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the penicillin-binding proteins (PBPs) present in the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan strands. This results in the weakening of the bacterial cell wall, leading to cell death.
Biochemical And Physiological Effects
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt has been found to have a low toxicity profile and is generally well-tolerated by patients. However, it may cause some side effects, including nausea, vomiting, and diarrhea.
Advantages And Limitations For Lab Experiments
The advantages of using (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt in lab experiments include its broad-spectrum activity against bacterial infections, its low toxicity profile, and its availability in various formulations. However, its limitations include the development of bacterial resistance and the potential for cross-reactivity with other antibiotics.
Future Directions
The future directions for (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt include the development of new formulations and delivery methods to enhance its efficacy and reduce its side effects. In addition, further research is needed to understand its mechanism of action and to identify new targets for its use in cancer treatment and as a diagnostic tool for bacterial infections. Furthermore, the development of combination therapies involving (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt and other antibiotics may help to overcome the issue of bacterial resistance.
Synthesis Methods
The synthesis of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt involves the reaction of 7-aminocephalosporanic acid with 2-oxo-5-phenyl-1,3-oxazolidine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt has been extensively studied for its potential applications in various fields. It has been found to be effective against a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. In addition, it has also been investigated for its potential use in cancer treatment and as a diagnostic tool for bacterial infections.
properties
CAS RN |
117858-73-8 |
|---|---|
Product Name |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt |
Molecular Formula |
C7H8NNaO3 |
Molecular Weight |
177.13 g/mol |
IUPAC Name |
sodium;(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5+;/m1./s1 |
InChI Key |
QUSUNINJKBHEKM-JBUOLDKXSA-M |
Isomeric SMILES |
C1C[C@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |
SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
synonyms |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



